N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Overview
Description
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to a tetrahydronaphthalenamine backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves multiple steps. One common method starts with the preparation of the intermediate 1,2,3,4-tetrahydronaphthalen-1-amine. This intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the aromatic ring can produce a fully saturated cyclohexane derivative.
Scientific Research Applications
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine sulfate
Uniqueness
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its hydrochloride or sulfate counterparts.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTBDLHQCOTCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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